2-硝基-5-(三氟甲基)苯甲醛

描述

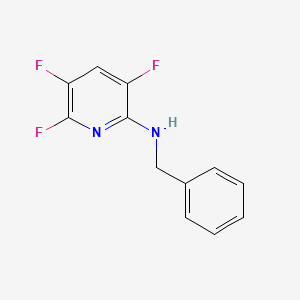

2-Nitro-5-(trifluoromethyl)benzaldehyde is a chemical compound that is part of a broader class of nitrobenzaldehydes, which are important intermediates in the synthesis of various products for the bulk and fine chemicals industry. These compounds are characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzaldehyde core structure. The presence of these substituents can significantly influence the chemical reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of nitrobenzaldehydes, including 2-nitro-5-(trifluoromethyl)benzaldehyde, can be achieved through the direct nitration of benzaldehyde in mixed acid. The process involves a reaction network consisting of equilibrium and irreversible reactions. The yields of the ortho and meta isomers are influenced by the mixed acid composition, and the ortho-oriented nitration is mainly due to the rearrangement of the complex of benzaldehyde with the nitronium ion rather than to the direct nitration of the organic substrate . Additionally, the synthesis of related compounds, such as 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, has been reported, which is a hypervalent-iodine-based electrophilic trifluoromethylating reagent. This compound has shown to be highly reactive and safe to handle, which could be relevant for the synthesis of 2-nitro-5-(trifluoromethyl)benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of nitrobenzaldehydes is significantly affected by the substituents attached to the benzene ring. For instance, the presence of a trifluoromethyl group can influence the electron distribution within the molecule, potentially affecting its reactivity. The crystal and molecular structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized, providing insights into the structural features that could be similar in 2-nitro-5-(trifluoromethyl)benzaldehyde .

Chemical Reactions Analysis

The chemical reactions involving nitrobenzaldehydes are diverse and can lead to a variety of products. For example, the reaction of 2-fluoro-5-nitrobenzaldehyde with arylamines can yield mixtures of 2-arylamino-5-nitrobenzaldehydes and their related anils, which can further undergo cyclization to form 2-nitroacridines . Additionally, photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing that irradiation can yield nitroso derivatives through a mechanism involving proton transfer . These findings suggest that 2-nitro-5-(trifluoromethyl)benzaldehyde could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehydes are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can affect properties like acidity, reactivity, and stability. For instance, the reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions has been studied, showing that it can form various products depending on the pH, which could be indicative of the behavior of 2-nitro-5-(trifluoromethyl)benzaldehyde under different conditions . Understanding these properties is crucial for the application of these compounds in chemical synthesis and for predicting their behavior in various environments.

科学研究应用

光化学反应

Gáplovský 等人 (2005) 的研究探索了 2-硝基苄基化合物的化学反应,包括 2-硝基-5-(三氟甲基)苯甲醛衍生物。他们的研究重点是这些反应的机理,利用了激光闪光光解和时间分辨红外光谱等技术。他们发现这些化合物可以通过质子在各种溶剂中转移形成亚硝酸水合物,为它们在光化学中的潜在应用提供了见解 (Gáplovský 等人,2005)。

环氧酰胺的合成

Fernández 等人 (1990) 对 2-硝基苯甲醛与稳定的硫代内盐的反应进行了研究,导致了环氧酰胺的立体选择性合成。他们的研究结果证明了 2-硝基苯甲醛在合成重要有机化合物中的潜力,突出了它们在有机化学中的多功能性 (Fernández 等人,1990)。

环化为 2-硝基吖啶

Rosewear 和 Wilshire (1981) 的一项研究探讨了 2-氟-5-三苯甲醛与芳基胺的反应,在酸催化环化后生成 2-硝基吖啶。这项工作强调了 2-硝基苯甲醛在杂环化合物合成中的潜力,这些化合物在各种化学和制药应用中很有价值 (Rosewear 和 Wilshire,1981)。

查耳酮的形成

Sipos 和 Sirokmán (1964) 的研究调查了硝基取代的苯乙酮(包括 2-硝基衍生物)与对羟基苯甲醛的查耳酮形成缩合反应。他们的研究结果揭示了 2-硝基苯甲醛在缩合反应中的化学行为,有助于理解它们在有机合成中的反应性 (Sipos 和 Sirokmán,1964)。

不对称 Henry 反应

El-Asaad 等人 (2017) 开发了苯甲醛衍生物和硝基甲烷之间的不对称 Henry 反应,导致 2-硝基-1-芳基-乙醇。这展示了 2-硝基苯甲醛在不对称合成中的催化潜力,这对于生产对映体纯化合物很重要 (El-Asaad 等人,2017)。

分析试剂应用

Otomo 和 Kodama (1973) 的一项研究合成了吡啶醛 2-羟基苯胺的衍生物(包括硝基衍生物),用作分析试剂。他们的研究证明了硝基取代的苯甲醛在与金属离子形成螯合物的效用,突出了它们在分析化学应用中的潜力 (Otomo 和 Kodama,1973)。

安全和危害

属性

IUPAC Name |

2-nitro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFTUORCGNGELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615811 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(trifluoromethyl)benzaldehyde | |

CAS RN |

1176723-57-1 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)